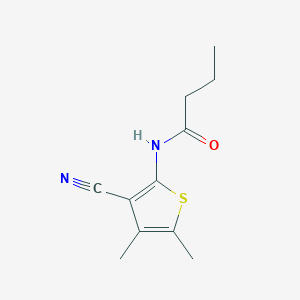![molecular formula C25H26ClN3O B251068 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B251068.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide, commonly known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a synthetic compound that belongs to the class of piperazine derivatives.
作用機序
The exact mechanism of action of BPCA is not fully understood. However, it has been proposed that BPCA exerts its biological effects by interacting with various receptors in the body. BPCA has been found to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, anxiety, and depression.
Biochemical and Physiological Effects:
BPCA has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the viral load in infected cells. BPCA has also been found to have antibacterial and antifungal properties. Moreover, BPCA has been shown to reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
BPCA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. BPCA is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, BPCA has some limitations as well. Its solubility in water is low, which makes it difficult to administer in animal models. Moreover, the exact mechanism of action of BPCA is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for the research on BPCA. One potential direction is to study the structure-activity relationship of BPCA to identify more potent derivatives. Another direction is to investigate the potential use of BPCA as a diagnostic tool for Alzheimer's disease. Moreover, BPCA can be studied for its potential applications in the treatment of other neurological disorders. Finally, the use of BPCA in combination with other drugs can be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, BPCA is a synthetic compound that has shown potential applications in various fields of science. It has been studied for its anticancer, antiviral, and antimicrobial activities, as well as its anxiolytic and antidepressant effects. BPCA has several advantages for lab experiments, including its stability and ease of synthesis, but it also has some limitations. Future research on BPCA can lead to the development of more potent derivatives and potential applications in the treatment of neurological disorders.
合成法
The synthesis of BPCA involves the reaction of 4-chloroacetophenone with 4-(4-benzylpiperazin-1-yl)aniline in the presence of a base. The reaction leads to the formation of BPCA as a white solid. The purity of the compound can be improved by recrystallization.
科学的研究の応用
BPCA has shown potential applications in various fields of science. It has been studied for its anticancer, antiviral, and antimicrobial activities. BPCA has also been found to have anxiolytic and antidepressant effects. Moreover, BPCA has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
特性
分子式 |
C25H26ClN3O |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C25H26ClN3O/c26-22-8-6-20(7-9-22)18-25(30)27-23-10-12-24(13-11-23)29-16-14-28(15-17-29)19-21-4-2-1-3-5-21/h1-13H,14-19H2,(H,27,30) |
InChIキー |
TXAAOABDIAHYTM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)

![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
